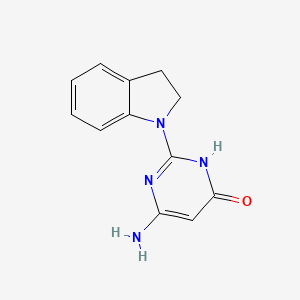

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

Descripción general

Descripción

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.

Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, thus representing potential therapeutic agents against various cancers. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance their efficacy against cancer cells .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It has been noted that certain derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests its utility in developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound and its derivatives. Preliminary studies suggest that it may help mitigate neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation in neuronal cells .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death and inflammation pathways .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action at the molecular level, aiding in the rational design of more potent derivatives .

Material Science Applications

1. Synthesis of Novel Materials

The compound serves as a versatile building block in synthetic chemistry for creating new materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for developing polymers and other advanced materials .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their anticancer activity against different cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than those of established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced pro-inflammatory cytokines in vitro. The results suggested that the compound could be developed into a therapeutic agent for treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, or nucleic acids.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression.

Comparación Con Compuestos Similares

Similar Compounds

6-amino-2-(1H-indol-3-yl)pyrimidin-4(3H)-one: Similar structure but with a different indole attachment point.

6-amino-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-4(3H)-one: Contains a pyrrolo-pyridine moiety instead of indole.

Uniqueness

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is unique due to its specific indole attachment, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that combines indole and pyrimidine structures, which may impart unique biological activities. Its molecular formula is CHNO, and it has garnered attention in medicinal chemistry for potential applications in treating various diseases, particularly cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound may modulate signaling pathways, inhibit enzyme activities, or bind to DNA/RNA, thereby affecting gene expression and cellular functions .

Antimicrobial Properties

Recent studies have highlighted the compound's potential antibacterial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) indicating significant antibacterial potency .

Anticancer Activity

The compound's structural features suggest it may act as a lead compound in developing anticancer drugs. Its ability to inhibit cancer cell proliferation has been explored in several studies. For example, derivatives of similar indole-based compounds have demonstrated cytotoxic effects against different cancer cell lines .

Other Biological Activities

In addition to its antibacterial and anticancer properties, this compound may possess other biological activities such as anti-inflammatory and antioxidant effects. These activities could further broaden its therapeutic applications in treating diseases characterized by oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-amino-2-(1H-indol-3-yl)pyrimidin-4(3H)-one | Indole attached at a different position | Antibacterial and anticancer properties |

| 6-amino-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-4(3H)-one | Pyrrolo-pyridine moiety | Potentially similar but distinct biological activities |

The unique indole attachment in this compound differentiates it from other analogs, potentially conferring distinct biological activities that warrant further investigation .

Study on Antibacterial Activity

A study conducted on various indole derivatives demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The research indicated that the compound's MIC values were notably low compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Anticancer Efficacy Research

In another study focusing on the anticancer properties of indole-based compounds, researchers found that derivatives similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot multicomponent reactions, a common strategy for dihydropyrimidine derivatives. Key steps include cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea analogs under acidic or solvent-free conditions. For example, microwave-assisted synthesis (100°C, 7 hours) improves regioselectivity and reduces side products compared to conventional heating . Yield optimization requires careful control of stoichiometry (1:1.2:1.5 for aldehyde:amine:base) and solvent selection (e.g., water for eco-friendly protocols or ethanol for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from by-products like unreacted indole intermediates .

Q. How is structural characterization of this compound performed, and what spectral markers confirm its identity?

Characterization relies on multimodal spectroscopic analysis:

- 1H/13C NMR : Key signals include a singlet for the pyrimidinone C4=O (δ ~160 ppm in 13C), aromatic indole protons (δ 6.7–7.8 ppm in 1H), and NH2 groups (δ ~5.5 ppm, exchangeable in D2O) .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]+ should match the theoretical mass (C11H11N4O requires m/z 215.0930).

- IR : Stretching vibrations for NH2 (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and C-N (~1250 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

Antimicrobial activity is commonly assessed using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values ≤50 µg/mL suggest therapeutic potential . Cytotoxicity can be screened via MTT assays on mammalian cell lines (e.g., HEK-293), with IC50 >100 µM indicating low toxicity .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of analogs with enhanced activity?

Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to biological targets (e.g., bacterial DNA gyrase or fungal CYP51). For this compound, the indole moiety may occupy hydrophobic pockets, while the pyrimidinone NH2 group forms hydrogen bonds with catalytic residues. Free energy calculations (MM-GBSA) quantify binding affinity, and scaffold modifications (e.g., halogenation at C5 of indole) can improve target engagement .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

Discrepancies often arise from poor pharmacokinetic properties. Solutions include:

- Solubility Enhancement : Salt formation (e.g., hydrochloride) or co-solvents (PEG-400) .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., indole oxidation), prompting substitution with electron-withdrawing groups .

- Permeability : Caco-2 cell assays evaluate intestinal absorption; logP >3 may necessitate prodrug strategies .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for selective kinase inhibition?

Systematic substitution at the pyrimidinone C2 (indole) and C6 (NH2) positions can modulate selectivity. For example:

- C2 Modification : Bulky substituents (e.g., 2,3-dihydroindole vs. planar indole) reduce off-target kinase binding .

- C6 Modification : Replacing NH2 with methyl groups increases lipophilicity but may reduce hydrogen-bonding capacity. Parallel screening against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity profiles .

Q. What analytical techniques quantify trace impurities in synthesized batches, and how are thresholds determined?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) resolves impurities (e.g., unreacted indole precursors). Quantitation follows ICH Q3A guidelines, where impurities ≥0.1% require identification via LC-MS/MS. Stability studies (40°C/75% RH, 6 months) assess degradation products .

Q. Methodological Considerations

Q. What experimental designs address low reproducibility in dihydropyrimidine synthesis?

Factorial designs (e.g., Box-Behnken) optimize variables:

- Critical Factors : Temperature (70–110°C), catalyst load (5–20 mol% p-TSA), and reaction time (4–12 hours).

- Response Variables : Yield, purity (HPLC area%), and reaction scalability .

Q. How are crystallographic studies employed to resolve ambiguous NMR assignments?

Single-crystal X-ray diffraction confirms bond lengths and angles, particularly for tautomeric forms (e.g., pyrimidinone vs. pyrimidinol). For this compound, the enol form dominates in the solid state, validated by O-H···N hydrogen bonds (d = 1.8–2.0 Å) .

Propiedades

IUPAC Name |

4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRPPCTZQISAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.